5-Amino-1-pyridin-3-ylpentan-1-one
Description
5-Amino-1-pyridin-3-ylpentan-1-one (CAS: 178758-80-0), also known as 3-(5-Aminopentanoyl)pyridine dihydrochloride, is a nitrogen-containing ketone derivative with a pyridinyl substituent at the 3-position (Figure 1). Its dihydrochloride salt form enhances aqueous solubility, making it suitable for biochemical and crystallographic studies .
The compound has been structurally characterized in the Protein Data Bank (PDB) entry 2WNL, where it co-crystallizes with Aplysia californica acetylcholine-binding protein (AChBP) and anabaseine, a nicotinic acetylcholine receptor (nAChR) agonist . This highlights its role as a ligand in studying neurotransmitter receptor interactions.
Properties
Molecular Formula |
C10H14N2O |
|---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
5-amino-1-pyridin-3-ylpentan-1-one |
InChI |
InChI=1S/C10H14N2O/c11-6-2-1-5-10(13)9-4-3-7-12-8-9/h3-4,7-8H,1-2,5-6,11H2 |
InChI Key |
GSEJHUSUJYZWBW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)CCCCN |
Synonyms |
anabaseine anabaseine dihydrochloride anabaseine hydrochloride |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Structural Differences and Implications
- Pyridinyl vs. This likely enhances binding affinity to aromatic-rich binding pockets, such as those in AChBP .
- Dihydrochloride Salt: The dihydrochloride form of the target compound improves solubility (critical for crystallography), whereas analogs like 5-Amino-1-cyclopropylpentan-2-one are typically studied as free bases, limiting direct solubility comparisons .
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